2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one
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Overview
Description
2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which is then subjected to Suzuki cross-coupling reactions with various boronic acids . The reaction conditions often include the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Scientific Research Applications
2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being investigated for their potential therapeutic effects, particularly in cancer treatment.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, one of its derivatives has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest that the compound can trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one can be compared with other pyrazolo[4,3-c]pyridine derivatives:
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: This compound has similar structural features but differs in its substitution pattern, leading to different biological activities.
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: This derivative has shown potent antiproliferative effects and is used as a pH indicator.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-3aH-pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEXFLYIMCCQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1=NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402810 |
Source
|
Record name | 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943324-29-6 |
Source
|
Record name | 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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